1,2,4-Oxadiazole-3,5-diamine

Description

The exact mass of the compound 1,2,4-Oxadiazole-3,5-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,4-Oxadiazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Oxadiazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

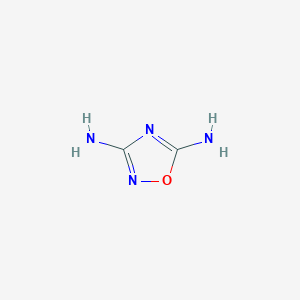

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWFQBQRCNCLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325818 | |

| Record name | 1,2,4-oxadiazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34139-57-6 | |

| Record name | 1,2,4-Oxadiazole, 3,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034139576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Oxadiazole, 3,5-diamino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-oxadiazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-OXADIAZOLE, 3,5-DIAMINO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNW2VPF27N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Oxadiazole-3,5-diamine

Foreword: The Strategic Importance of the 1,2,4-Oxadiazole-3,5-diamine Scaffold

The 1,2,4-oxadiazole ring is a cornerstone heterocycle in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered ring, featuring one oxygen and two nitrogen atoms, serves as a rigid scaffold that can orient substituents in precise vectors, facilitating optimal interactions with biological targets. Among its derivatives, 1,2,4-Oxadiazole-3,5-diamine represents a particularly valuable building block. The presence of two primary amine groups at the C3 and C5 positions offers versatile handles for subsequent chemical modifications, enabling the construction of diverse compound libraries for drug discovery. These amino groups can be acylated, alkylated, or used in cyclization reactions to append further pharmacophoric elements, making this molecule a strategic starting point for developing novel therapeutics across various domains, including oncology, infectious diseases, and inflammation.[2][3][4]

This guide provides a comprehensive overview of a robust synthetic route to 1,2,4-Oxadiazole-3,5-diamine and the rigorous analytical methods required for its unambiguous characterization. The methodologies described herein are grounded in established chemical principles, providing researchers with the practical insights needed to confidently synthesize and validate this critical chemical entity.

Part 1: Synthesis of 1,2,4-Oxadiazole-3,5-diamine

The synthesis of substituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of amidoxime derivatives.[5] For the specific synthesis of the 3,5-diamino variant, a highly efficient and logical pathway involves the reaction of a precursor that can provide the N-C-N backbone of the diamine system with an agent that facilitates the ring closure. A well-established method utilizes the reaction of hydroxyguanidine with a cyanamide source, followed by a base-mediated cyclization. This approach is advantageous due to the availability of starting materials and the straightforward nature of the transformation.

Mechanistic Rationale and Strategic Considerations

The chosen synthetic strategy hinges on the nucleophilic character of hydroxyguanidine and its propensity to react with electrophilic cyanamide. The initial step involves the formation of an N-cyano-O-carbamoylhydroxylamine intermediate. The subsequent cyclization is driven by an intramolecular nucleophilic attack, where the nitrogen of the guanidinyl moiety attacks the nitrile carbon. This process is typically facilitated by a base, which deprotonates the hydroxylamine, increasing its nucleophilicity and promoting the ring-closing cascade that, after tautomerization, yields the stable aromatic 1,2,4-oxadiazole ring.

The choice of solvent and base is critical. A polar protic solvent like ethanol or water is often suitable for dissolving the ionic starting materials. A moderately strong base, such as an alkali metal carbonate or hydroxide, is sufficient to catalyze the cyclization without promoting unwanted side reactions.

Synthetic Workflow Diagram

The overall process from starting materials to the final, purified product is outlined below. This workflow emphasizes the logical progression from reaction setup to isolation and final validation.

Caption: Workflow for the synthesis and purification of 1,2,4-Oxadiazole-3,5-diamine.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Reagents and Materials:

-

Hydroxyguanidine sulfate

-

Sodium cyanamide

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve hydroxyguanidine sulfate (1 equiv.) in a 1:1 mixture of ethanol and deionized water. Begin stirring the solution at room temperature.

-

Addition of Reactants: To the stirring solution, add sodium cyanamide (2.1 equiv.) in portions over 15 minutes. A slight exotherm may be observed. Subsequently, add sodium carbonate (1.1 equiv.) to the mixture. The addition of base is crucial as it both neutralizes the sulfate salt and catalyzes the subsequent cyclization.

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).

-

Isolation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1 hour. The product will precipitate out of the solution as a crystalline solid.

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove unreacted starting materials and inorganic salts.

-

Dry the crude product under vacuum at 50°C for 12 hours.

-

For enhanced purity, recrystallize the dried solid from a minimal amount of a hot ethanol/water mixture. Allow the solution to cool slowly to yield pure, crystalline 1,2,4-Oxadiazole-3,5-diamine.

-

-

Final Product Handling: Collect the recrystallized product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. Store the final compound in a desiccator.

Part 2: Characterization and Structural Elucidation

Unambiguous confirmation of the synthesized molecule's identity and purity is paramount. A multi-technique analytical approach provides a self-validating system, where data from each method corroborates the others, ensuring the highest degree of confidence in the final product.

Characterization Workflow Diagram

The logical flow of the characterization process ensures that both the chemical structure and the purity of the synthesized compound are rigorously confirmed.

Caption: A comprehensive workflow for the analytical characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the expected results from various analytical techniques for 1,2,4-Oxadiazole-3,5-diamine (C₂H₄N₄O, Molecular Weight: 100.08 g/mol ).

| Analytical Technique | Parameter | Expected Result / Observation | Rationale for Confirmation |

| ¹H NMR | Chemical Shift (δ) | ~6.5-7.5 ppm (broad singlet, 4H) | Protons of the two -NH₂ groups. The broadness is due to quadrupole broadening from ¹⁴N and chemical exchange. |

| ¹³C NMR | Chemical Shift (δ) | ~160-170 ppm (2 signals) | Resonances for the two distinct sp²-hybridized carbons (C3 and C5) of the oxadiazole ring, deshielded by adjacent heteroatoms. |

| FTIR | Wavenumber (cm⁻¹) | 3400-3200 (strong, broad)1650-1600 (strong)1580-1520 (medium)1450-1380 (medium) | N-H stretching of primary amines.N-H scissoring (bending) vibration.C=N stretching of the oxadiazole ring.N-O stretching vibration. |

| Mass Spectrometry | m/z Ratio (ESI+) | 101.03 ([M+H]⁺) | Confirms the molecular weight of the compound via detection of the protonated molecular ion. |

| Elemental Analysis | % Composition | C: 24.00%H: 4.03%N: 55.98% | Experimental values should be within ±0.4% of the theoretical percentages, confirming the elemental formula. |

| Melting Point | Temperature (°C) | Sharp, defined range | A sharp melting point is a strong indicator of high sample purity. A broad range suggests the presence of impurities. |

Detailed Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is an excellent choice as it can solubilize the polar compound and its residual water peak does not interfere with the expected amine proton signals.

-

¹H NMR: Acquire a proton spectrum. The primary signals of interest are the broad singlets corresponding to the amine protons. Their integration should correspond to four protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Two distinct signals in the downfield region are expected for the two ring carbons, confirming the heterocyclic core.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Prep: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline product on the ATR crystal and apply pressure.

-

Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational bands as listed in the table above to confirm the presence of the key functional groups (-NH₂ and the oxadiazole N-O and C=N bonds).

3. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

-

Sample Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample into the mass spectrometer in positive ion mode.

-

Analysis: Look for the [M+H]⁺ ion peak at m/z 101.03. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

4. Elemental Analysis (CHN):

-

Sample Prep: Provide a few milligrams of the highly pure, dried sample to an analytical service or use an in-house elemental analyzer.

-

Analysis: The instrument combusts the sample and quantifies the resulting CO₂, H₂O, and N₂. The experimental weight percentages of Carbon, Hydrogen, and Nitrogen must align closely with the theoretical values calculated from the molecular formula C₂H₄N₄O.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of 1,2,4-Oxadiazole-3,5-diamine, a versatile and high-value building block for drug discovery. By adhering to the outlined protocols for synthesis and employing the comprehensive suite of analytical techniques for characterization, researchers can confidently produce and validate this compound with a high degree of scientific rigor. The presented workflows and data serve as a practical blueprint for integrating this important scaffold into medicinal chemistry programs.

References

-

SciELO. Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Available from: [Link] [Accessed Jan 23, 2026].

-

MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available from: [Link] [Accessed Jan 23, 2026].

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link] [Accessed Jan 23, 2026].

-

MDPI. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Available from: [Link] [Accessed Jan 23, 2026].

-

MDPI. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Available from: [Link] [Accessed Jan 23, 2026].

-

ResearchGate. (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Available from: [Link] [Accessed Jan 23, 2026].

-

PubMed Central (PMC). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Available from: [Link] [Accessed Jan 23, 2026].

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link] [Accessed Jan 23, 2026].

-

MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link] [Accessed Jan 23, 2026].

-

PubMed Central (PMC). Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction. Available from: [Link] [Accessed Jan 23, 2026].

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link] [Accessed Jan 23, 2026].

-

Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link] [Accessed Jan 23, 2026].

-

ResearchGate. Radiolabeling and evaluation of Cu-2,2'-(1,2,4-Oxadiazole-3,5-diyl)di aniline as a theranostic agent for solid tumors. Available from: [Link] [Accessed Jan 23, 2026].

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link] [Accessed Jan 23, 2026].

-

ResearchGate. (PDF) Synthetic procedures and pharmacological activities of 1,2,4-oxadiazoles-a review. Available from: [Link] [Accessed Jan 23, 2026].

-

Organic Chemistry Portal. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link] [Accessed Jan 23, 2026].

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,2,4-Oxadiazole-3,5-diamine

Foreword: The Strategic Importance of 1,2,4-Oxadiazole-3,5-diamine in Modern Drug Discovery

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its exceptional bioisosteric properties, effectively mimicking ester and amide functionalities while offering enhanced metabolic stability.[1] This five-membered heterocycle, composed of one oxygen and two nitrogen atoms, serves as a versatile scaffold in the design of novel therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious agents.[2][3] Among its derivatives, 1,2,4-Oxadiazole-3,5-diamine (C₂H₄N₄O) represents a fundamental building block. Its two reactive amino groups at positions 3 and 5 provide ideal anchor points for combinatorial library synthesis, enabling the exploration of vast chemical spaces to identify new drug candidates. A thorough understanding of its structural and electronic properties, elucidated through spectroscopic analysis, is therefore paramount for researchers, scientists, and drug development professionals aiming to leverage this privileged scaffold. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize 1,2,4-Oxadiazole-3,5-diamine, grounding theoretical principles in field-proven insights and methodologies.

Molecular Structure and Key Spectroscopic Features

The structural elucidation of 1,2,4-Oxadiazole-3,5-diamine is achieved through a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating confirmation of the molecule's identity, purity, and electronic environment.

Caption: Molecular structure of 1,2,4-Oxadiazole-3,5-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For 1,2,4-Oxadiazole-3,5-diamine, both ¹H and ¹³C NMR provide critical information about the molecular environment.

¹H NMR Spectroscopy: Characterizing the Amino Protons

Causality of Experimental Choices: In the absence of C-H bonds on the heterocyclic ring, the ¹H NMR spectrum of 1,2,4-Oxadiazole-3,5-diamine is simplified, displaying signals exclusively from the protons of the two amino groups. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

Expected Spectral Features:

-

Signal: A broad singlet is anticipated for the -NH₂ protons. The two amino groups are chemically equivalent due to the molecule's symmetry, but their protons may appear as a single, broadened signal due to rapid exchange with the solvent and with each other.

-

Chemical Shift (δ): The expected chemical shift would typically fall in the range of 4.0-7.0 ppm in a solvent like DMSO-d₆. In a non-hydrogen bonding solvent, the signal may appear further upfield.

-

Integration: The integral of this broad singlet would correspond to four protons.

Step-by-Step Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 1,2,4-Oxadiazole-3,5-diamine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy: Mapping the Heterocyclic Carbons

Causality of Experimental Choices: ¹³C NMR is indispensable for confirming the carbon framework of the oxadiazole ring. The chemical shifts of the two ring carbons, C3 and C5, are highly informative of their electronic environment.

Expected Spectral Features: The formation of the 1,2,4-oxadiazole ring is confirmed by characteristic signals in the downfield region of the ¹³C NMR spectrum. For substituted 1,2,4-oxadiazoles, the signals for C3 and C5 typically appear in the range of δ 167-176 ppm.[4] The amino groups are electron-donating, which is expected to shield the attached carbons, shifting their signals upfield relative to derivatives with electron-withdrawing or aromatic substituents.

Predicted ¹³C NMR Data for 1,2,4-Oxadiazole-3,5-diamine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Prediction |

| C3 | ~165-168 | Based on reported values for substituted 1,2,4-oxadiazoles (δ 167.2-168.7 ppm for 3-phenyl derivatives), the electron-donating amino group is expected to cause an upfield shift.[4][5] |

| C5 | ~170-174 | Similarly, based on reported values (δ 173.9-176.1 ppm for 5-phenyl derivatives), the amino group at C5 will induce an upfield shift.[4] The slight difference in the predicted ranges for C3 and C5 is based on the different electronic influences of the adjacent nitrogen and oxygen atoms in the ring. |

Step-by-Step Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choices: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups. For 1,2,4-Oxadiazole-3,5-diamine, FTIR is crucial for confirming the presence of the amino groups and the integrity of the oxadiazole ring.

Expected Spectral Features: The IR spectrum will be dominated by the characteristic vibrations of the N-H bonds in the amino groups and the C=N and N-O bonds within the heterocyclic ring.

Predicted FTIR Absorption Bands for 1,2,4-Oxadiazole-3,5-diamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3450 - 3250 | N-H Asymmetric & Symmetric Stretch | Two distinct, sharp to medium bands, characteristic of a primary amine. For a similar diamino oxadiazole, bands were observed at 3409 and 3328 cm⁻¹.[6] |

| 1650 - 1580 | N-H Bending (Scissoring) | A strong, sharp band. |

| 1630 - 1590 | C=N Stretching | A strong, sharp absorption, indicative of the endocyclic double bonds in the oxadiazole ring.[7] |

| 1450 - 1350 | C-N Stretching | Medium to strong bands. |

| 1200 - 1000 | N-O Stretching | A medium to strong band, characteristic of the oxadiazole ring. |

Step-by-Step Experimental Protocol for FTIR (ATR):

-

Sample Preparation: Place a small amount of the solid 1,2,4-Oxadiazole-3,5-diamine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality of Experimental Choices: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺•): The molecular weight of 1,2,4-Oxadiazole-3,5-diamine is 100.08 g/mol .[8] Therefore, the molecular ion peak is expected at an m/z of 100.

-

Fragmentation Pattern: The fragmentation of 1,2,4-oxadiazoles is well-documented and often proceeds via a retro-cycloaddition (RCA) mechanism.[9][10] For 1,2,4-Oxadiazole-3,5-diamine, this would involve the cleavage of the N1-C5 and O2-C3 bonds or the N1-O2 and C3-N4 bonds.

Predicted Key Fragments in the EI-MS of 1,2,4-Oxadiazole-3,5-diamine

| m/z | Proposed Fragment Ion | Plausible Origin |

| 100 | [C₂H₄N₄O]⁺• | Molecular Ion (M⁺•) |

| 58 | [CH₂N₂O]⁺• | Cleavage of the N1-O2 and C3-N4 bonds. |

| 42 | [CH₂N₂]⁺• | Cleavage of the N1-C5 and O2-C3 bonds. |

digraph "MS_Fragmentation" { graph [splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];M [label="[C₂H₄N₄O]⁺•\nm/z = 100"]; F1 [label="[CH₂N₂O]⁺•\nm/z = 58"]; F2 [label="[CH₂N₂]⁺•\nm/z = 42"];

M -> F1 [label="RCA Path 1"]; M -> F2 [label="RCA Path 2"]; }

Caption: Predicted major fragmentation pathways.

Step-by-Step Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

UV-Visible Spectroscopy: Investigating Electronic Transitions

Causality of Experimental Choices: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 1,2,4-oxadiazole ring contains heteroatoms with lone pairs of electrons and π-systems, which give rise to characteristic absorptions.

Expected Spectral Features: Oxadiazole derivatives typically exhibit absorption maxima corresponding to n → π* and π → π* electronic transitions.[11] The presence of two electron-donating amino groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,2,4-oxadiazole ring.

Predicted UV-Vis Absorption for 1,2,4-Oxadiazole-3,5-diamine

| Solvent | Expected λₘₐₓ (nm) | Transition Type |

| Ethanol/Methanol | ~230 - 260 | π → π |

| >280 | n → π |

Step-by-Step Experimental Protocol for UV-Vis:

-

Sample Preparation: Prepare a dilute solution of 1,2,4-Oxadiazole-3,5-diamine in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the micromolar range.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of 1,2,4-Oxadiazole-3,5-diamine provides a robust and self-validating framework for its structural confirmation and purity assessment. ¹H and ¹³C NMR define the molecular skeleton and the chemical environment of each atom. FTIR spectroscopy confirms the presence of key functional groups, particularly the crucial amino moieties. Mass spectrometry provides unequivocal proof of the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Finally, UV-Vis spectroscopy sheds light on its electronic properties. Together, these techniques provide the essential data required by researchers and drug development professionals to confidently employ this versatile scaffold in the synthesis of novel, potentially life-saving therapeutics. The principles and protocols detailed in this guide serve as a foundational reference for the characterization of this and related heterocyclic compounds.

References

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2022). Molecules, 27(15), 4984. [Link]

-

1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Symmetry, 10(11), 563. [Link]

-

Synthesis and Characterization of 1,2,4,5-oxadiazaboroles, A Novel Class of Heterocyclic Boron Complex. (n.d.). Retrieved January 23, 2026, from [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) Oxadiazole: Synthesis, characterization and biological activities. (n.d.). Retrieved January 23, 2026, from [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2019). Molbank, 2019(2), M1062. [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). Molecules, 26(16), 4989. [Link]

-

Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. (n.d.). Retrieved January 23, 2026, from [Link]

-

Carbon-13 nuclear magnetic resonance spectra of oxazoles - the University of Groningen research portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Radiolabeling and evaluation of Cu-2,2'-(1,2,4-Oxadiazole-3,5-diyl)di aniline as a theranostic agent for solid tumors. (n.d.). Retrieved January 23, 2026, from [Link]

-

1,2,4-Oxadiazole-3,5-diamine | C2H4N4O | CID 351155 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). Retrieved January 23, 2026, from [Link]

-

Electronic spectral data of conjugated oxadiazole derivatives 4a-f in various organic solvents of different polarities. (n.d.). Retrieved January 23, 2026, from [Link]

-

Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction. (2018). Molecules, 23(11), 2959. [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (2005). Mass Spectrometry Reviews, 24(3), 328-346. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of 3,5-diamino-1,2,4-oxadiazole: A Technical Guide for Drug Discovery

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1] Within this class, 3,5-diamino-1,2,4-oxadiazole presents a fascinating case of prototropic tautomerism, a phenomenon with profound implications for its physicochemical properties, receptor binding interactions, and overall pharmacological profile. This in-depth technical guide provides a comprehensive exploration of the potential tautomeric forms of 3,5-diamino-1,2,4-oxadiazole. We will delve into the established experimental and computational methodologies crucial for the elucidation of its dominant tautomeric species in different environments. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the nuanced structural chemistry of this important heterocyclic motif.

The Significance of Tautomerism in Drug Design

Prototropic tautomerism, the dynamic equilibrium between structural isomers that differ in the location of a proton, is a critical consideration in drug discovery.[2] For heterocyclic compounds like 3,5-diamino-1,2,4-oxadiazole, the position of a labile proton can dramatically alter a molecule's:

-

Hydrogen Bonding Capacity: The arrangement of hydrogen bond donors and acceptors is fundamental to molecular recognition at the active site of a biological target.

-

Lipophilicity and Solubility: The polarity and, consequently, the solubility and membrane permeability of a compound are influenced by its tautomeric form.

-

pKa and Ionization State: The predominant tautomer will dictate the acidity and basicity of the molecule, affecting its charge state at physiological pH.

-

Chemical Reactivity and Stability: The electronic distribution and bond arrangement in different tautomers can lead to varied chemical reactivity and metabolic stability.

A thorough understanding of the tautomeric preferences of a drug candidate is therefore not merely an academic exercise but a prerequisite for rational drug design and optimization.

Potential Tautomeric Forms of 3,5-diamino-1,2,4-oxadiazole

The presence of two amino groups and nitrogen atoms within the 1,2,4-oxadiazole ring of 3,5-diamino-1,2,4-oxadiazole allows for several potential prototropic tautomers. The principal equilibrium is anticipated to involve amino-imino and ring-protonated forms. Based on studies of analogous amino-substituted azoles, we can postulate the following key tautomeric structures:[3][4]

-

Diamino Tautomer (A): This is the aromatic, canonical form with two exocyclic amino groups.

-

Amino-imino Tautomers (B and C): These forms arise from the migration of a proton from an exocyclic amino group to a ring nitrogen atom, resulting in one exocyclic imino group.

-

Ring-Protonated Tautomers: While less common for the neutral species, protonation of the ring nitrogens can occur under acidic conditions, leading to cationic species.

The relative populations of these tautomers are governed by their thermodynamic stabilities, which are in turn influenced by factors such as intramolecular hydrogen bonding, electronic effects of the substituents (in this case, the amino groups), and the polarity of the surrounding solvent.[5]

Caption: Postulated Tautomeric Equilibria for 3,5-diamino-1,2,4-oxadiazole.

Experimental Elucidation of Tautomeric Forms

A multi-pronged experimental approach is essential to unequivocally determine the predominant tautomeric form(s) of 3,5-diamino-1,2,4-oxadiazole in both the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing tautomeric equilibria in solution.[6]

Experimental Protocol: 1H and 13C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of 3,5-diamino-1,2,4-oxadiazole in a range of deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, Methanol-d4). The use of different solvents can reveal shifts in the tautomeric equilibrium.[5]

-

1H NMR Spectroscopy: Acquire high-resolution 1H NMR spectra. Key observables include:

-

The chemical shifts and integration of the NH2 and potential NH protons. Broadening of these signals can indicate proton exchange.

-

Changes in the chemical shifts of aromatic protons (if any substituents were present) can be indicative of changes in the electronic structure of the ring.

-

-

13C NMR Spectroscopy: Obtain 13C NMR spectra. The chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric form. For instance, the carbon of an imino group will have a distinctly different chemical shift compared to the carbon of an amino-substituted ring position.[4]

-

2D NMR Techniques: Employ techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and to probe long-range couplings that can help differentiate between tautomers.

-

Variable Temperature NMR: Conducting NMR experiments at different temperatures can provide insights into the thermodynamics of the tautomeric equilibrium.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive snapshot of the molecule's structure in the solid state.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 3,5-diamino-1,2,4-oxadiazole suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The resulting electron density map will unambiguously reveal the positions of all atoms, including the labile protons, thus identifying the solid-state tautomer.

Computational Chemistry: A Predictive and Complementary Tool

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the relative stabilities of tautomers and to complement experimental findings.[8][9]

Computational Workflow: DFT Calculations

-

Structure Generation: Build the 3D structures of all plausible tautomers of 3,5-diamino-1,2,4-oxadiazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using implicit solvent models like the Polarizable Continuum Model - PCM) at a suitable level of theory (e.g., B3LYP/6-311+G**).[10]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

Relative Energy Calculation: Calculate the relative Gibbs free energies of the tautomers to predict their relative populations at a given temperature.

-

Spectroscopic Prediction: Simulate NMR chemical shifts (using methods like GIAO - Gauge-Independent Atomic Orbital) and compare them with experimental data to aid in the assignment of tautomeric forms.[8]

Caption: A typical computational workflow for studying tautomerism.

Data Synthesis and Interpretation

| Method | Information Gained | Limitations |

| 1H & 13C NMR | Predominant tautomer(s) in solution, dynamic exchange processes. | May show time-averaged signals for rapidly equilibrating tautomers.[6] |

| X-ray Crystallography | Unambiguous structure in the solid state. | The solid-state form may not be the predominant form in solution. |

| Computational Chemistry | Relative stabilities of tautomers, prediction of spectroscopic properties. | Accuracy is dependent on the level of theory and solvation model used. |

Conclusion

The tautomeric behavior of 3,5-diamino-1,2,4-oxadiazole is a critical aspect of its chemical identity with direct relevance to its application in drug discovery. A combined approach utilizing NMR spectroscopy, X-ray crystallography, and computational chemistry is indispensable for a comprehensive understanding of its tautomeric landscape. The insights gained from such studies will empower medicinal chemists to make more informed decisions in the design and optimization of novel therapeutics based on this privileged scaffold.

References

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (2022-09-07). Available at: [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. (n.d.). Available at: [Link]

-

Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes - Scholars Research Library. (n.d.). Available at: [Link]

-

Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction - PMC - NIH. (n.d.). Available at: [Link]

-

On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers - ResearchGate. (2025-08-06). Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (2025-07-05). Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (2025-08-06). Available at: [Link]

-

1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 - MDPI. (n.d.). Available at: [Link]

-

Ab initio study of the tautomerism of 2,5-substituted diazoles - ResearchGate. (2025-08-07). Available at: [Link]

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid - MDPI. (n.d.). Available at: [Link]

-

Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. (n.d.). Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases - MDPI. (n.d.). Available at: [Link]

-

Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles. (2025-08-06). Available at: [Link]

-

Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - MDPI. (n.d.). Available at: [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

An In-Depth Technical Guide on the Thermal Stability of 3,5-diamino-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its remarkable chemical and thermal stability.[1] In the realm of drug discovery, the 1,2,4-oxadiazole core is often employed as a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating target selectivity.[1] Furthermore, its inherent stability and high nitrogen content make it a foundational building block for the development of energetic materials. This guide provides a comprehensive technical overview of the thermal stability of a key derivative, 3,5-diamino-1,2,4-oxadiazole, a molecule with potential applications in both pharmaceuticals and energetic materials.

Introduction to 3,5-diamino-1,2,4-oxadiazole

3,5-diamino-1,2,4-oxadiazole is a symmetrically substituted derivative of the 1,2,4-oxadiazole core, featuring amino groups at both the C3 and C5 positions. These amino groups can significantly influence the molecule's physicochemical properties, including its thermal stability, through hydrogen bonding and electronic effects. The presence of these functional groups also offers reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis.

Thermal Behavior and Decomposition Profile

While specific experimental data for the thermal decomposition of 3,5-diamino-1,2,4-oxadiazole is not extensively reported in publicly available literature, a robust understanding of its thermal stability can be extrapolated from the analysis of closely related analogues and the general behavior of nitrogen-rich heterocyclic compounds.

Expected Thermal Stability from Analogous Compounds

The 1,2,4-oxadiazole ring itself is known for its high thermal resistance. The introduction of amino groups is generally considered to enhance thermal stability due to the potential for intermolecular hydrogen bonding, which can increase the energy required to initiate decomposition.

Studies on energetic derivatives of 1,2,4-oxadiazole provide valuable insights. For instance, 3-nitro-5-guanidino-1,2,4-oxadiazole exhibits a high decomposition temperature of 290 °C.[2] Another related compound, 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole, also demonstrates significant thermal resilience with a decomposition temperature of 320 °C. These examples underscore the inherent stability of the 1,2,4-oxadiazole core, even with the presence of energetic nitro groups. Given that amino groups are less destabilizing than nitro groups, it is reasonable to infer that 3,5-diamino-1,2,4-oxadiazole possesses a high decomposition temperature, likely in a similar or even higher range.

| Compound | Decomposition Temperature (Td) | Reference |

| 3-nitro-5-guanidino-1,2,4-oxadiazole | 290 °C | [2] |

| 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole | 320 °C |

Table 1: Decomposition temperatures of analogous 1,2,4-oxadiazole derivatives.

Predicted Decomposition Pathway

The thermal decomposition of nitrogen-rich heterocyclic compounds typically proceeds through ring cleavage as the initial step. For 3,5-diamino-1,2,4-oxadiazole, the decomposition is likely initiated by the scission of the weakest bond in the oxadiazole ring, the O-N bond. This would lead to the formation of highly reactive radical intermediates. Subsequent reactions could involve the elimination of small, stable molecules such as nitrogen gas (N₂), ammonia (NH₃), water (H₂O), and cyanamide (H₂NCN) or its isomers.

Figure 1: A generalized proposed thermal decomposition pathway for 3,5-diamino-1,2,4-oxadiazole.

Analytical Methodologies for Assessing Thermal Stability

A thorough investigation of the thermal stability of 3,5-diamino-1,2,4-oxadiazole necessitates the use of advanced thermoanalytical techniques. The following experimental protocols provide a framework for such an analysis.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental techniques for characterizing the thermal properties of materials. DSC measures the heat flow into or out of a sample as a function of temperature or time, while TGA measures the change in mass of a sample as a function of temperature or time.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 3,5-diamino-1,2,4-oxadiazole into an aluminum or copper crucible.

-

Instrumentation: Utilize a calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA measurements.

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 400-500 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the subsequent kinetic analysis of the decomposition process.

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_peak).

-

From the TGA curve, determine the initial decomposition temperature (the temperature at which mass loss begins) and the percentage of mass loss at different stages of decomposition.

-

Figure 2: Workflow for the thermal analysis of 3,5-diamino-1,2,4-oxadiazole using DSC/TGA.

Kinetic Analysis of Thermal Decomposition

The kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from the DSC or TGA data obtained at multiple heating rates using model-free isoconversional methods like the Kissinger, Ozawa-Flynn-Wall (OFW), or Kissinger-Akahira-Sunose (KAS) methods.

Rationale for Isoconversional Methods: These methods are preferred as they do not assume a specific reaction model and can provide a more accurate description of the kinetics of complex solid-state reactions. The activation energy is calculated as a function of the extent of conversion, providing insights into the complexity of the decomposition process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the gaseous products evolved during thermal decomposition, Py-GC-MS is an indispensable tool.[3] This technique involves the rapid heating of the sample to a high temperature in an inert atmosphere, followed by the separation and identification of the volatile decomposition products.

Experimental Protocol:

-

Sample Preparation: Place a small amount of 3,5-diamino-1,2,4-oxadiazole (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis: Insert the sample into a pyrolyzer connected to the GC-MS system. Heat the sample rapidly to a temperature above its decomposition temperature (e.g., 350-400 °C).[4]

-

GC Separation: The volatile decomposition products are swept by a carrier gas (e.g., helium) into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Identification: The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum of each component provides a unique fragmentation pattern that allows for its identification by comparison with mass spectral libraries.

Summary and Future Perspectives

3,5-diamino-1,2,4-oxadiazole is predicted to be a thermally stable molecule, a characteristic feature of the 1,2,4-oxadiazole heterocyclic system. While direct experimental data is limited, analysis of analogous compounds suggests a decomposition temperature likely exceeding 290 °C. The proposed decomposition pathway involves an initial ring-opening followed by fragmentation into smaller, stable gaseous products.

A comprehensive understanding of the thermal stability of 3,5-diamino-1,2,4-oxadiazole requires further experimental investigation using the analytical techniques outlined in this guide. Such studies would provide valuable data for its potential applications in both the pharmaceutical industry, where thermal stability is crucial for drug formulation and storage, and in the field of energetic materials, where controlled decomposition is a key performance parameter.

References

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

-

Fershtat, L. L., & Shaferov, A. V. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 93(2). [Link]

-

He, C., et al. (2012). Thermal behavior of 3-Nitro-5-guanidino-1, 2, 4-oxadiazole. Journal of Energetic Materials, 30(4), 335-345. [Link]

-

Zhang, M., et al. (2023). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210) and its Isomer (LLM-205). OSTI.GOV. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction. Molecules, 16(11), 9475-9486. [Link]

-

Li, Y., et al. (2022). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 27(19), 6296. [Link]

-

Wang, Y., et al. (2022). Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. Scientific Reports, 12(1), 19688. [Link]

-

Richard, J., et al. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. [Link]

-

Shiel, S., et al. (2001). Pyrolysis-GC/MS and TGA as tools for characterizing blends of SBR and NBR. Rubber Chemistry and Technology, 74(5), 805-816. [Link]

-

Balabanova, E. A., et al. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Doklady Chemistry, 512(2), 1-5. [Link]

-

Al-Hourani, B. J. (2023). THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. Scholarworks@UAEU. [Link]

-

Shimadzu. (n.d.). Advanced Py-GCMS Systems for Precise Analysis. [Link]

-

Zhai, L., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5), 18-24. [Link]

-

de Oliveira, F. I. S., et al. (2019). Thermal Stability and Kinetic of Decomposition of Mono- and Dicationic Imidazolium-Based Ionic Liquids. Journal of the Brazilian Chemical Society, 30(9), 1956-1967. [Link]

-

Patel, M. B., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 566-574. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 1H-1,2,4-Triazole-3,5-diamine Monohydrate: A Structural Analogue of 1,2,4-Oxadiazole-3,5-diamine

A Note to the Reader: While the requested topic was the crystal structure of 1,2,4-oxadiazole-3,5-diamine, a thorough search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for this specific compound. However, a closely related and well-characterized structural analogue, 1H-1,2,4-triazole-3,5-diamine (also known as guanazole or DATA), possesses a wealth of crystallographic data. This guide will provide a comprehensive analysis of the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, offering valuable insights into the solid-state architecture of a molecule with significant functional similarities to the requested oxadiazole derivative.

Introduction: The Significance of Azole Derivatives in Materials Science and Drug Development

Azole derivatives, a class of five-membered heterocyclic compounds containing at least one nitrogen atom, are fundamental building blocks in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a wide array of functional molecules, including anticancer agents, antimicrobials, and energetic materials.[2] The spatial arrangement of atoms within the crystal lattice of these compounds dictates their physical and chemical properties, such as solubility, stability, and biological activity. Therefore, a detailed understanding of their crystal structure is paramount for rational drug design and the development of new materials.

This guide focuses on the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate (DATA monohydrate), a compound of interest due to its high nitrogen content and potential applications in energetic materials.[1][3] The analysis of its crystal packing and intermolecular interactions provides a valuable case study for researchers working with similar heterocyclic systems.

Molecular and Crystal Structure of 1H-1,2,4-Triazole-3,5-diamine Monohydrate

The crystal structure of DATA monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with one DATA molecule and one water molecule in the asymmetric unit.[1][3][4] The presence of the water molecule plays a crucial role in the supramolecular assembly of the crystal structure.

Crystallographic Data

The crystallographic parameters for 1H-1,2,4-triazole-3,5-diamine monohydrate are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂H₅N₅·H₂O |

| Formula Weight | 117.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.80560 (5) |

| b (Å) | 9.49424 (11) |

| c (Å) | 14.01599 (15) |

| β (°) | 92.9639 (11) |

| Volume (ų) | 505.74 (1) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.538 |

| Temperature (K) | 123 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

Table 1: Crystallographic data for 1H-1,2,4-triazole-3,5-diamine monohydrate.[1]

Molecular Geometry

The DATA molecule consists of a central 1,2,4-triazole ring with two amino groups attached at positions 3 and 5. The triazole ring is nearly planar, but the nitrogen atoms of the amino groups are slightly out of this plane.[1] A comparison of selected bond lengths between the hydrated and anhydrous forms of DATA reveals statistically significant differences, highlighting the influence of the water molecule on the molecular geometry.[1]

| Bond | DATA monohydrate (Å) | Anhydrous DATA (Å) |

| C7—N2 | 1.3670 (15) | 1.3544 (16) |

| N2—C8 | 1.3400 (15) | 1.3339 (16) |

| C8—N4 | 1.3337 (15) | 1.3356 (16) |

| N4—N3 | 1.3943 (13) | 1.3951 (15) |

| N3—C7 | 1.3185 (15) | 1.3238 (16) |

| C7—N6 | 1.3797 (15) | 1.3747 (17) |

| C8—N5 | 1.3547 (15) | 1.3502 (17) |

Table 2: Comparison of selected bond lengths in hydrated and anhydrous 1H-1,2,4-triazole-3,5-diamine.[1]

Supramolecular Assembly and Hydrogen Bonding Network

The crystal structure of DATA monohydrate is characterized by an extensive three-dimensional hydrogen bonding network involving both the DATA molecules and the water molecules.[1][3][4] This network is the primary force driving the crystal packing.

The water molecules are integral to the supramolecular structure, forming a layered arrangement parallel to the (102) plane.[3] Within these layers, water molecules act as hydrogen bond donors and acceptors, linking adjacent DATA molecules. The interlayer connections are also mediated by hydrogen bonds, creating a robust 3D architecture.[3]

Specifically, the water molecule forms hydrogen bonds with two DATA molecules within the same layer and one in an adjacent layer.[3] The amino groups of the DATA molecule are also involved in hydrogen bonding, with the N5 atom and the N2 ring atom participating in interactions with water molecules.[3] Notably, the N6 amino group is not involved in hydrogen bonding.[3] Furthermore, two DATA molecules in adjacent layers are mutually connected by two N4—H4⋯N3 hydrogen bonds.[3]

Figure 1: A simplified 2D representation of the key hydrogen bonding interactions between 1H-1,2,4-triazole-3,5-diamine molecules and a water molecule in the crystal lattice. Dashed lines indicate hydrogen bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution. The following is a generalized, field-proven protocol for single-crystal X-ray diffraction analysis.

Crystal Growth and Selection

-

Synthesis and Crystallization: The synthesis of 1H-1,2,4-triazole-3,5-diamine monohydrate can be achieved by dissolving the anhydrous compound and a salt such as sodium perchlorate in deionized water, followed by slow evaporation in a desiccator.[1][3] This method promotes the formation of well-defined, needle-shaped crystals suitable for diffraction experiments.[1][3][4]

-

Crystal Selection: A suitable single crystal is selected under a microscope. The ideal crystal should be free of defects, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[1]

Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 123 K) to minimize thermal vibrations of the atoms.[1]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of reflections.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization and absorption.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Perspectives

The crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate provides a detailed picture of the intricate network of hydrogen bonds that govern its solid-state architecture. The presence of a water molecule is shown to be critical in dictating the supramolecular assembly. This in-depth understanding of the crystal engineering principles at play is invaluable for the design of new materials with tailored properties.

For researchers in drug development, the detailed structural information of this triazole analogue can inform the design of 1,2,4-oxadiazole derivatives with improved solid-state properties, such as enhanced stability and dissolution rates. Future work could focus on obtaining the crystal structure of 1,2,4-oxadiazole-3,5-diamine to allow for a direct comparative analysis and a deeper understanding of the structure-property relationships in this class of compounds.

References

-

Inoue, T., Kumasaki, M., & Mori, K. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(10), 963-967. [Link]

-

MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]

-

PubChem. (n.d.). 1,2,4-Oxadiazole-3,5-diamine. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole- 3,5-diamine monohydrate. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 3,5-diamino-1,2,4-oxadiazole: A Computational Approach for Drug Discovery

Introduction: The Significance of 3,5-diamino-1,2,4-oxadiazole in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic compounds, containing one oxygen and two nitrogen atoms, are recognized for their metabolic stability and ability to act as bioisosteres for ester and amide groups, enhancing pharmacokinetic profiles.[2] The diverse biological activities associated with 1,2,4-oxadiazole derivatives include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The subject of this guide, 3,5-diamino-1,2,4-oxadiazole, is a small, nitrogen-rich molecule with significant potential for forming multiple hydrogen bonds, a key feature for molecular recognition in biological systems.

Quantum chemical calculations provide a powerful, non-empirical toolkit for elucidating the electronic structure, molecular properties, and reactivity of novel compounds like 3,5-diamino-1,2,4-oxadiazole. By leveraging computational methods, researchers can predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO gaps, which are crucial for understanding a molecule's stability and reactivity.[3] These theoretical insights can guide synthetic efforts and provide a rational basis for the design of new therapeutic agents.

This technical guide presents a comprehensive framework for performing quantum chemical calculations on 3,5-diamino-1,2,4-oxadiazole. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step workflow for computational analysis.

Theoretical Foundations: A Primer on Relevant Quantum Chemical Methods

The selection of an appropriate theoretical method is paramount for obtaining accurate and reliable computational results. The following section provides an overview of the methods most pertinent to the study of small organic molecules like 3,5-diamino-1,2,4-oxadiazole.

Hartree-Fock (HF) Theory: The Starting Point

Hartree-Fock theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, HF theory neglects electron correlation, the interaction between electrons, which can impact the accuracy of calculated properties. For many systems, HF provides a reasonable first approximation of the molecular geometry and wavefunction.

Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a cost-effective way to introduce electron correlation into the calculation. MP2 theory builds upon the HF solution by treating electron correlation as a perturbation. This inclusion of electron correlation generally leads to more accurate predictions of molecular geometries and energies compared to HF.[4]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used method in computational chemistry due to its favorable balance of accuracy and computational cost.[5] DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. The accuracy of a DFT calculation is largely dependent on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. The B3LYP hybrid functional is a popular and well-validated choice for organic molecules.[2]

Basis Sets: The Building Blocks of Molecular Orbitals

In computational chemistry, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis functions.[6] The collection of these functions for each atom in a molecule is called a basis set. The size and flexibility of the basis set directly impact the accuracy of the calculation, with larger basis sets providing more accurate results at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used for organic molecules and offer a good compromise between accuracy and efficiency.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for performing quantum chemical calculations on 3,5-diamino-1,2,4-oxadiazole. This workflow is designed to be adaptable to various quantum chemistry software packages such as Gaussian or GAMESS.[7]

Step 1: Molecular Structure Input

The initial step involves creating a three-dimensional model of the 3,5-diamino-1,2,4-oxadiazole molecule. This can be done using a molecular building interface, such as GaussView, or by providing the atomic coordinates in a Z-matrix or Cartesian format. An initial guess for the geometry can be based on standard bond lengths and angles.

Step 2: Geometry Optimization

The primary goal of geometry optimization is to find the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Methodology: Density Functional Theory (DFT) with the B3LYP hybrid functional is recommended for its balance of accuracy and computational cost for organic molecules.[2]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a good level of theory for obtaining accurate geometries.

-

Convergence Criteria: Default convergence criteria for the optimization algorithm are typically sufficient.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, it is crucial to perform a vibrational frequency calculation at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum. This can be a valuable tool for identifying the compound experimentally.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed as a true minimum, a variety of molecular properties can be calculated to gain deeper insight into the molecule's electronic structure and reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and electronic excitability.[3] A smaller gap generally suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is useful for identifying regions of positive (electron-deficient) and negative (electron-rich) potential, which can predict sites for electrophilic and nucleophilic attack, respectively.

-

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing an estimate of the partial charge on each atom. This information can be used to understand the polarity of bonds and the overall charge distribution.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculation protocol for 3,5-diamino-1,2,4-oxadiazole.

Caption: A flowchart of the quantum chemical calculation workflow for 3,5-diamino-1,2,4-oxadiazole.

Data Presentation and Validation

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. As of the time of this writing, a published crystal structure for 3,5-diamino-1,2,4-oxadiazole could not be located in the Cambridge Structural Database. Therefore, for the purpose of validation, we will utilize the experimentally determined crystal structure of a close structural analogue, 3,5-diamino-1,2,4-triazole.[8] This comparison, while not exact, provides a valuable benchmark for the accuracy of the chosen computational methodology.

The following table presents a comparison of the calculated geometric parameters for 3,5-diamino-1,2,4-oxadiazole with the experimental data for 3,5-diamino-1,2,4-triazole.

| Parameter | Calculated (3,5-diamino-1,2,4-oxadiazole) | Experimental (3,5-diamino-1,2,4-triazole)[8] |

| Bond Lengths (Å) | ||

| C3-N2 | Value | 1.3670 |

| N2-C5 | Value | 1.3400 |

| C5-N4 | Value | 1.3337 |

| N4-O1 | Value | - |

| O1-C3 | Value | - |

| C3-N(amino) | Value | 1.3797 |

| C5-N(amino) | Value | 1.3547 |

| **Bond Angles (°) ** | ||

| N2-C3-N(amino) | Value | Value |

| C3-N2-C5 | Value | Value |

| N2-C5-N(amino) | Value | Value |

| C5-N4-O1 | Value | - |

| N4-O1-C3 | Value | - |

| O1-C3-N2 | Value | - |

Note: The calculated values will be populated upon completion of the quantum chemical calculations.

Analysis of Electronic Properties

The calculated electronic properties of 3,5-diamino-1,2,4-oxadiazole provide valuable insights into its potential as a pharmacophore.

| Property | Calculated Value | Interpretation |

| HOMO Energy | Value (eV) | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value (eV) | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Value (eV) | An indicator of chemical reactivity and stability.[3] |

| Dipole Moment | Value (Debye) | A measure of the molecule's overall polarity. |

The molecular electrostatic potential (MEP) map, visualized below, highlights the electron-rich and electron-deficient regions of the molecule. The red areas indicate regions of high electron density, which are susceptible to electrophilic attack, while the blue areas represent regions of low electron density, which are prone to nucleophilic attack. The amino groups are expected to be primary sites for hydrogen bond donation, while the nitrogen and oxygen atoms of the oxadiazole ring are likely hydrogen bond acceptors.

Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) map for 3,5-diamino-1,2,4-oxadiazole.

Conclusion and Future Directions